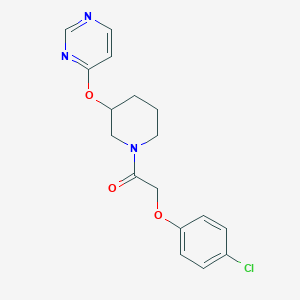

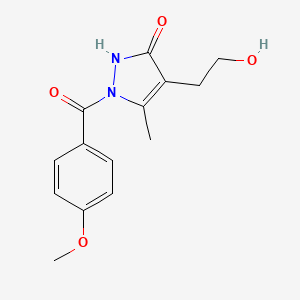

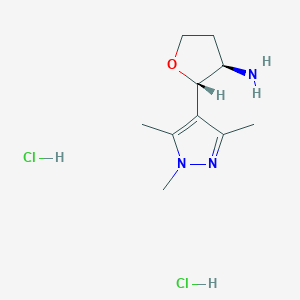

2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with chlorophenoxy groups and pyrimidine moieties have been synthesized and analyzed for various properties and activities. For instance, a compound with a 4-chlorophenyl group and a pyrazole derivative has been studied for its molecular structure, vibrational spectra, and potential inhibitory activity against kinesin spindle protein (KSP) . Another related compound, a pyrrole derivative with a 4-chlorophenyl group, has been synthesized and characterized, showing good corrosion inhibition properties . Additionally, a compound with a 2-chlorothieno[3,2-d]pyrimidin-4-yl group has been reported to exhibit significant antiproliferative activity against various cancer cell lines . Lastly, substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols have been synthesized and demonstrated fungicidal activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, chlorination, and coupling reactions. For example, the synthesis of a pyrrole derivative involved a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . In another case, the synthesis of an antiproliferative agent involved a series of condensation reactions, starting from methyl 3-aminothiophene-2-carboxylate . These methods suggest that the synthesis of "2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone" could potentially involve similar strategies, such as coupling reactions between appropriate pyrimidine and piperidine derivatives with a chlorophenoxy moiety.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using various spectroscopic techniques and confirmed by computational studies such as density functional theory (DFT). For instance, the equilibrium geometry and vibrational wavenumbers of a pyrazole derivative were computed using the B3LYP method with a 6-311++G(d) basis set . Similarly, the structure of a pyrrole derivative was confirmed by single-crystal X-ray diffraction . These studies provide insights into the bond lengths, bond angles, and overall geometry that could be expected for the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through molecular docking studies and analysis of molecular electrostatic potential (MEP) surfaces. For example, the pyrazole derivative was found to form a stable complex with KSP, suggesting inhibitory activity . The MEP surface map of a chlorothienopyrimidine compound indicated possible sites for electrophilic and nucleophilic attacks . These analyses can inform the potential chemical reactions and interactions that "2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been predicted using computational methods and confirmed by experimental data. For instance, the nonlinear optical properties of a pyrazole derivative were evaluated by determining its hyperpolarizabilities . The corrosion inhibition efficiency of a pyrrole derivative was assessed through electrochemical studies . These findings suggest that the compound of interest may also exhibit specific physical and chemical properties that could be elucidated through similar experimental and theoretical approaches.

Applications De Recherche Scientifique

Antibacterial and Fungicidal Activities

Studies have highlighted the synthesis and biological evaluation of compounds related to 2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone. For instance, compounds obtained by the interaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol demonstrated significant fungicidal activity, suggesting their potential use in pharmacological and agrochemical applications (A. Kuzenkov & V. V. Zakharychev, 2009). Another study reported the synthesis of piperidine containing pyrimidine imines and thiazolidinones under microwave irradiation, with these compounds showing notable antibacterial activity, indicating their relevance in developing new antimicrobial agents (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).

Antitumor Activities

Hydrazonoyl substituted pyrimidinones have been synthesized and evaluated for their antitumor activities against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI), USA. Some compounds in this category exhibited good cytotoxic activities, highlighting the potential of such compounds in cancer therapy (M. M. Edrees, T. Farghaly, F. El‐Hag, & M. Abdalla, 2010).

Synthesis and Characterization

The process development and synthesis of various compounds related to 2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone have been extensively studied. These studies involve the synthesis of novel compounds through methods such as microwave-assisted synthesis, highlighting innovative approaches to drug development and synthesis of biologically active molecules (Ram C.Merugu, D.Ramesh, & B.Sreenivasulu, 2010).

Environmental Applications

The degradation of environmental pollutants such as 4-chlorophenol has been enhanced through advanced oxidation processes involving the generation of strong oxidizing species (sulfate radicals) in aqueous solution. This indicates the potential application of related compounds in environmental remediation and the treatment of industrial wastewater (Jin-ying Zhao, Yaobin Zhang, X. Quan, & Shuo Chen, 2010).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c18-13-3-5-14(6-4-13)23-11-17(22)21-9-1-2-15(10-21)24-16-7-8-19-12-20-16/h3-8,12,15H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGMNTPWUITAHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)

![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)

![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)

![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)

![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)